molecular formula C6H7ClN2O B3243016 O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine CAS No. 154357-82-1

O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine

Cat. No.: B3243016
CAS No.: 154357-82-1
M. Wt: 158.58 g/mol
InChI Key: RYVUHCMINMRPKN-UHFFFAOYSA-N
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Description

O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine is a chemical compound with the molecular formula C6H7ClN2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloropyridine ring attached to a hydroxylamine group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to the desired hydroxylamine compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to amines under appropriate conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Industry: The compound is utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. The chloropyridine moiety enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine can be compared with other similar compounds, such as:

    N-[(6-Chloropyridin-3-yl)methyl]methylamine: This compound has a similar structure but with a methylamine group instead of a hydroxylamine group.

    Acetamiprid: A neonicotinoid insecticide with a chloropyridine ring, used in agriculture for pest control.

    Imidacloprid: Another neonicotinoid insecticide with a similar mode of action as acetamiprid. The uniqueness of this compound lies in its hydroxylamine group, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

O-[(6-chloropyridin-3-yl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-6-2-1-5(3-9-6)4-10-8/h1-3H,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVUHCMINMRPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CON)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40778837
Record name O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40778837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154357-82-1
Record name O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40778837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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